PROTAC BET-binding moiety 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

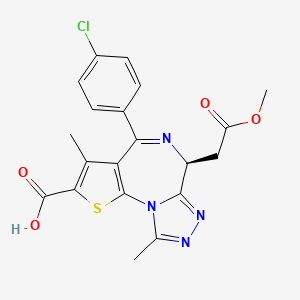

PROTAC BET-binding moiety 2 is an inhibitor of BET bromodomain . It is a heterobifunctional molecule that degrades target proteins by hijacking the ubiquitin–proteasome system .

Molecular Structure Analysis

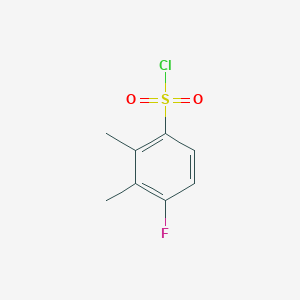

The molecular structure of PROTAC BET-binding moiety 2 is complex. It includes a protein-of-interest (POI) binding moiety, a linker, and an E3 ubiquitin ligase binding moiety . The molecular weight is 444.89, and the formula is C20H17ClN4O4S .Physical And Chemical Properties Analysis

The physical and chemical properties of PROTAC BET-binding moiety 2 include a molecular weight of 444.89 and a formula of C20H17ClN4O4S . It appears as a white to off-white solid . It is soluble in DMSO .Applications De Recherche Scientifique

Targeted Protein Degradation with PROTACs

PROTACs are proteolysis-targeting chimeras that harness the ubiquitin-proteasome system (UPS) to selectively degrade specific proteins. PROTAC-BB2 consists of a protein-targeting ligand covalently linked to an E3 ligase ligand. By recruiting E3 ligase to target proteins, PROTACs induce ubiquitination and subsequent degradation of the targets via the UPS .

Molecular Docking and Virtual Screening for PROTAC Drug Discovery

Molecular docking and virtual screening play crucial roles in identifying potential compounds from large chemical databases. For PROTACs, molecular docking accurately simulates the protein-PROTAC-E3 ternary complex, accelerating structure-activity-relationship analysis and improving ligand affinity and selectivity. Notably, approximately nine target proteins and twelve PROTACs have been successfully developed through these computational strategies .

Improved New-Generation PROTACs

Recent advancements have led to improved PROTACs that mitigate unfavorable physicochemical properties associated with traditional ones. These new-generation PROTACs enhance targetability and minimize off-target effects. Some precursors can be activated by endogenous H₂O₂ in cancer cells, effectively degrading targeted proteins while sparing normal cells .

Epigenetic Cancer Therapy with PROTACs

Several PROTAC drugs are being tested to target cancer epigenetic regulators. These promising agents may provide new directions and methods for cancer treatment .

Structural Insights: BRD4-MZ1-VHL Complex

The crystal structure of the BRD4-MZ1-VHL complex revealed that MZ1, a PROTAC, is “sandwiched” between BRD4 and E3 ligase. Electrostatic surface interactions between the target protein and E3 ligase stabilize the ternary complex, emphasizing the importance of structural insights in PROTAC design .

Mécanisme D'action

Propriétés

IUPAC Name |

(9S)-7-(4-chlorophenyl)-9-(2-methoxy-2-oxoethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O4S/c1-9-15-16(11-4-6-12(21)7-5-11)22-13(8-14(26)29-3)18-24-23-10(2)25(18)19(15)30-17(9)20(27)28/h4-7,13H,8H2,1-3H3,(H,27,28)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXZWZXAVDJSIL-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PROTAC BET-binding moiety 2 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2676927.png)

![1-(2-Fluorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2676928.png)

![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676931.png)

![5-Ethoxy-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2676932.png)

![2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide](/img/structure/B2676936.png)

![N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2676944.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide](/img/structure/B2676948.png)

![5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2676949.png)